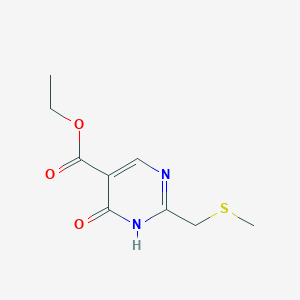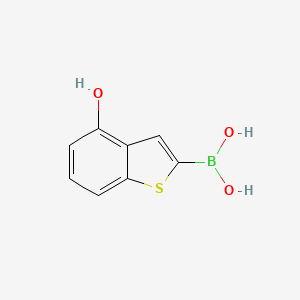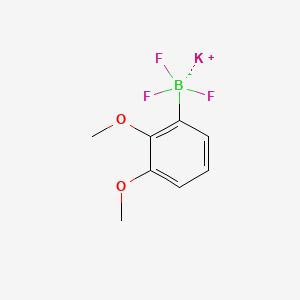
Potassium (2,3-dimethoxyphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,3-dimethoxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability, ease of handling, and versatility in forming carbon-carbon bonds, making it a crucial reagent in the field of synthetic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium (2,3-dimethoxyphenyl)trifluoroborate can be synthesized through the reaction of 2,3-dimethoxyphenylboronic acid with potassium hydrogen fluoride (KHF2). The reaction typically occurs in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of potassium trifluoroborates generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium (2,3-dimethoxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the organoboron compound and an aryl or vinyl halide in the presence of a palladium catalyst .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., ethanol, water).
Conditions: Mild temperatures (50-80°C) and inert atmosphere (e.g., nitrogen or argon) are typically used.
Major Products: The major products of these reactions are biaryl or substituted alkene compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .
Wissenschaftliche Forschungsanwendungen
Potassium (2,3-dimethoxyphenyl)trifluoroborate has diverse applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the development of bioactive compounds and molecular probes for biological studies.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of advanced materials, such as polymers and electronic components.
Wirkmechanismus
The mechanism of action of potassium (2,3-dimethoxyphenyl)trifluoroborate in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide.
Transmetalation: The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Comparison: Potassium (2,3-dimethoxyphenyl)trifluoroborate is unique due to its specific functional groups (2,3-dimethoxyphenyl), which can impart different electronic and steric properties compared to other trifluoroborates. This uniqueness can influence the reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for specific synthetic applications .
Eigenschaften
Molekularformel |
C8H9BF3KO2 |
|---|---|
Molekulargewicht |
244.06 g/mol |
IUPAC-Name |
potassium;(2,3-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-7-5-3-4-6(8(7)14-2)9(10,11)12;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
QERPQBXQARINTR-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C(=CC=C1)OC)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


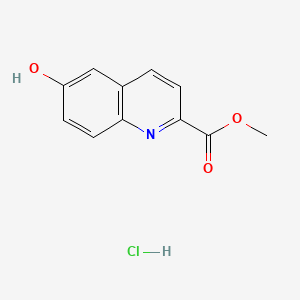
![3-(Pyrrolidin-1-yl)bicyclo[1.1.1]pentan-1-amine dihydrochloride](/img/structure/B13478312.png)
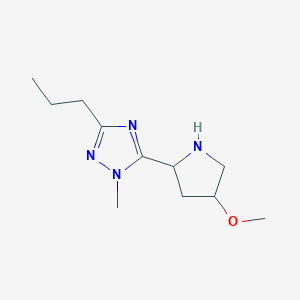
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)

![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)
![1-[3-(aminomethyl)phenyl]-N-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B13478335.png)
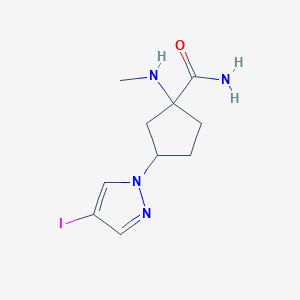
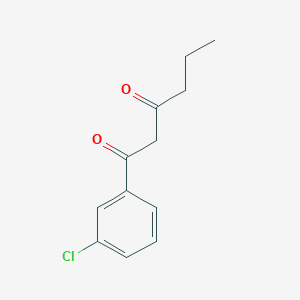
![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)

![2-[7-(Hydroxymethyl)naphthalen-2-yl]acetonitrile](/img/structure/B13478358.png)
